A Comprehensive Technical Guide to 3-(Isopropylamino)propanenitrile (CAS: 692-98-8) for Research and Development Professionals
A Comprehensive Technical Guide to 3-(Isopropylamino)propanenitrile (CAS: 692-98-8) for Research and Development Professionals
Executive Summary: This document provides an in-depth technical overview of 3-(Isopropylamino)propanenitrile, a bifunctional organonitrile compound identified by the CAS Registry Number 692-98-8. Possessing both a secondary amine and a nitrile functional group, this molecule serves as a versatile chemical intermediate and building block in advanced organic synthesis. Its unique structure makes it a valuable precursor for nitrogen-containing heterocycles and a key intermediate in the development of pharmacologically active compounds. This guide details its chemical identity, physicochemical properties, primary synthesis methodologies, characteristic chemical reactivity, analytical protocols, and essential safety and handling procedures, tailored for professionals in chemical research and drug development.
Chemical Identity and Physicochemical Properties
3-(Isopropylamino)propanenitrile is an organic compound that features an isopropylamino group attached to a propanenitrile backbone.[1] This combination of a nucleophilic amine and a reactive nitrile group within a flexible three-carbon chain defines its utility in synthetic chemistry.
Nomenclature and Identifiers
-
Synonyms : 3-(Isopropylamino)propionitrile, Propanenitrile, 3-[(1-methylethyl)amino]-, Propionitrile, 3-(isopropylamino)-, NSC-7771[2][3][5][6]
Molecular Structure and Key Features
The structure consists of a central propane chain. One terminus is functionalized with a nitrile group (-C≡N), while the other is attached to the nitrogen atom of an isopropylamine. The presence of both a hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the amine and nitrile nitrogens) allows for significant intermolecular interactions.[2][6]
Caption: Molecular structure of 3-(Isopropylamino)propanenitrile.
Physicochemical Properties
The compound is typically a colorless to pale yellow liquid under standard conditions.[5] Its properties make it suitable for a range of organic reactions.
| Property | Value | Source |
| Molecular Weight | 112.17 g/mol | [1][6] |
| Boiling Point | 196.3 °C at 760 mmHg | [2] |
| Flash Point | 72.5 °C | [2] |
| Density | 0.861 g/cm³ | [2] |
| Topological Polar Surface Area | 35.8 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [2][6] |
| Hydrogen Bond Acceptor Count | 2 | [2][6] |
Synthesis and Manufacturing
The most common and efficient method for synthesizing 3-(isopropylamino)propanenitrile is through an Aza-Michael addition. This reaction involves the conjugate addition of isopropylamine to an α,β-unsaturated nitrile, typically acrylonitrile.[1] Alternative but less common routes include direct alkylation or the reduction of suitable precursors.[1]
Overview of Synthetic Routes
Caption: General workflow for the synthesis via Aza-Michael addition.
Detailed Protocol: Aza-Michael Addition of Isopropylamine to Acrylonitrile
This protocol describes a standard laboratory-scale synthesis. The reaction is often performed without a solvent, using an excess of the amine to drive the reaction to completion and minimize polymerization of the acrylonitrile.
Materials:
-
Isopropylamine (reagent grade)
-
Acrylonitrile (stabilized with MEHQ)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge Reactants: Charge the flask with isopropylamine (2.0 equivalents). Begin stirring and cool the flask in an ice bath.
-
Scientist's Note: The reaction is exothermic. Initial cooling and slow addition of acrylonitrile are critical to control the reaction temperature, preventing runaway polymerization and ensuring safety.
-
-
Addition: Add acrylonitrile (1.0 equivalent) dropwise to the cooled, stirring isopropylamine over a period of 30-45 minutes. Maintain the internal temperature below 30 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours to ensure the reaction proceeds to completion.
-
Scientist's Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the acrylonitrile starting material.
-
-
Workup: Once the reaction is complete, remove the excess, unreacted isopropylamine under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 3-(isopropylamino)propanenitrile as a clear liquid.
-
Scientist's Note: Vacuum distillation is necessary due to the compound's relatively high boiling point. This prevents thermal degradation and yields a product of high purity.
-
Chemical Reactivity and Applications in Synthesis
The utility of 3-(isopropylamino)propanenitrile stems from the orthogonal reactivity of its two functional groups. The secondary amine can act as a base or nucleophile, while the nitrile group can be transformed into a variety of other functionalities.
Key Chemical Transformations
The molecule can undergo several key transformations, making it a valuable intermediate.[1]
-
Nitrile Group Reactions :
-
Reduction : The nitrile can be reduced to a primary amine, forming N1-isopropylpropane-1,3-diamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (3-(isopropylamino)propanoic acid) or an amide intermediate.
-
-
Amine Group Reactions :
-
Alkylation/Acylation : The secondary amine can be further alkylated or acylated to form tertiary amines or amides, respectively.
-
Boc Protection : The amine can be protected, for example with a Boc group, to allow for selective chemistry at the nitrile position.
-
Caption: Key reaction pathways for 3-(Isopropylamino)propanenitrile.
Application as a Synthetic Building Block
Due to its versatile reactivity, this compound is an attractive starting material in medicinal chemistry and materials science.[1][5] It serves as a precursor for:
-
Pharmaceuticals : The aminonitrile scaffold is present in various biologically active molecules. Its derivatives are explored for potential antioxidant and anti-inflammatory effects.[1]
-
Chelating Agents : The diamine product formed upon reduction of the nitrile can serve as a bidentate ligand in coordination chemistry.
-
Polymers : The bifunctional nature of the molecule allows it to be used in the synthesis of specialized polyamides or other polymers.
Analytical Methodologies
Proper characterization is essential to confirm the identity and purity of 3-(isopropylamino)propanenitrile. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic signals for the isopropyl group (a doublet for the methyls and a septet for the methine proton) and two triplets for the ethyl bridge protons. ¹³C NMR will confirm the presence of six distinct carbon environments, including the nitrile carbon at ~118-120 ppm.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum provides definitive structural confirmation. A sharp, medium-intensity peak corresponding to the nitrile (C≡N) stretch is expected around 2240 cm⁻¹. A peak for the N-H stretch of the secondary amine will appear in the region of 3300-3500 cm⁻¹.[1][6]
Chromatographic Analysis: Protocol for Purity Assessment by RP-HPLC
This protocol is adapted from established methods for similar polar aminonitriles and is suitable for determining the purity of the synthesized product.[7]
Instrumentation & Conditions:
-
HPLC System : Standard HPLC with UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 5% B to 95% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
Procedure:
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.
-
Scientist's Note: The use of formic acid in the mobile phase ensures the amine is protonated, leading to better peak shape and preventing interaction with residual silanols on the column. This method is mass spectrometry compatible.[7]
-
Safety, Handling, and Storage
Like many nitrile-containing compounds, 3-(isopropylamino)propanenitrile should be handled with care due to potential toxicity.[5] The following guidelines are based on general safety protocols for this class of chemicals.
Hazard Identification
-
Toxicity : Nitriles can be toxic if swallowed, in contact with skin, or inhaled. They can release hydrogen cyanide upon decomposition or metabolism.[8][9]
-
Flammability : Combustible liquid. Keep away from heat and open flames.[10]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection : Wear tightly fitting safety goggles and a face shield.[9]
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[9]
-
Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[8]
-
Respiratory Protection : Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a certified respirator.[10]
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.[9] Use non-sparking tools and take precautionary measures against static discharge.[8][10]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from heat, sparks, and flame. Store locked up.[8][10] Incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
Conclusion and Future Outlook
3-(Isopropylamino)propanenitrile (CAS 692-98-8) is a foundational building block in modern organic synthesis. Its straightforward preparation via Aza-Michael addition and the versatile reactivity of its amine and nitrile groups provide chemists with a powerful tool for constructing complex molecular architectures. For professionals in drug discovery and materials science, this compound offers a reliable and adaptable scaffold for generating novel compounds with potential biological or material applications. Future research will likely continue to explore the use of this and related aminonitriles in the synthesis of new heterocyclic systems and as precursors to functional diamines for catalysis and polymer science.
References
-
Oakwood Chemical. (n.d.). 3-((Bis(diisopropylamino)phosphino)oxy)-propanenitrile. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). 3-(Propylamino)propanenitrile. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). 3-[(Propan-2-yl)amino]propanenitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Yttrium nitrate as an efficient catalyst for aza-Michael reaction. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). Propanenitrile, 3-(methylamino)-. Retrieved from [Link]
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Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
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Figure 1: Traditional synthesis of 3-(isopropylamino)propanenitrile via aza-Michael addition in an organic solvent.
Figure 2: Greener, solvent-free synthesis of 3-(isopropylamino)propanenitrile.